molecular formula C17H18N2O3 B362842 N-benzyl-N-isopropyl-4-nitrobenzamide CAS No. 313496-12-7

N-benzyl-N-isopropyl-4-nitrobenzamide

Cat. No.: B362842
CAS No.: 313496-12-7
M. Wt: 298.34g/mol
InChI Key: WOIOOHBTONFDSI-UHFFFAOYSA-N
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Description

N-Benzyl-N-isopropyl-4-nitrobenzamide (CAS: 313496-12-7) is a benzamide derivative with the molecular formula C₁₇H₁₈N₂O₃ and a molecular weight of 298.34 g/mol . Its structure features a nitro group (-NO₂) at the para position of the benzoyl moiety, an isopropyl group (-C₃H₇), and a benzyl group (-CH₂C₆H₅) attached to the amide nitrogen. The compound is commercially available (e.g., Thermo Scientific) with a purity of 97% and is characterized by the SMILES string: CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N+[O-] .

Properties

CAS No.

313496-12-7

Molecular Formula

C17H18N2O3

Molecular Weight

298.34g/mol

IUPAC Name

N-benzyl-4-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H18N2O3/c1-13(2)18(12-14-6-4-3-5-7-14)17(20)15-8-10-16(11-9-15)19(21)22/h3-11,13H,12H2,1-2H3

InChI Key

WOIOOHBTONFDSI-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-benzyl-N-isopropyl-4-nitrobenzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and synthetic routes:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
This compound C₁₇H₁₈N₂O₃ -NO₂ (para), -CH₂C₆H₅ (benzyl), -C₃H₇ (isopropyl) 298.34 High electron-withdrawing nitro group; bulky N-substituents may influence solubility and reactivity
N-(2,2-Diphenylethyl)-4-nitrobenzamide C₂₂H₂₀N₂O₃ -NO₂ (para), -CH₂C₆H₅ (diphenylethyl) 360.41 Larger hydrophobic substituents; potential for enhanced lipophilicity
N,N-Diethyl-4-nitrobenzamide C₁₁H₁₄N₂O₃ -NO₂ (para), -C₂H₅ (diethyl) 222.24 Smaller alkyl groups; reduced steric hindrance compared to benzyl/isopropyl
N-Hydroxy-4-isopropylbenzamide C₁₀H₁₃NO₂ -OH (hydroxyl), -C₃H₇ (isopropyl) 179.22 Lacks nitro group; hydroxyl may confer different hydrogen-bonding properties
N-Isopropyl-4-(2-methylhydrazinomethyl)benzamide C₁₂H₁₈N₃O -CH₂NHNHCH₃ (methylhydrazine), -C₃H₇ (isopropyl) 220.30 Hydrazine substituent introduces potential for chelation or redox activity

Key Comparisons

Electronic Effects: The nitro group in this compound is a strong electron-withdrawing group, which polarizes the benzamide core and may enhance electrophilic reactivity at the aromatic ring .

Steric and Solubility Considerations: The benzyl and isopropyl groups in the target compound introduce steric bulk, which may reduce solubility in polar solvents compared to simpler analogs like N,N-diethyl-4-nitrobenzamide .

Synthetic Utility: this compound is synthesized via conventional amidation reactions, as inferred from its commercial availability and structural analogs . In contrast, N-(2-((4-chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () employs a multicomponent reaction with 4-chlorophenyl isocyanate, highlighting divergent synthetic strategies for benzamide derivatives .

Research Findings and Limitations

  • Spectroscopic Data: NMR and HRMS data for analogs like N-(2-((4-chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () provide benchmarks for characterizing the target compound’s structure, though such data are absent in the provided evidence for this compound .
  • Thermodynamic Properties : The absence of melting point or solubility data for the target compound limits direct comparison with analogs like N-hydroxy-4-isopropylbenzamide (melting point: 142.9–143.4°C) .

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